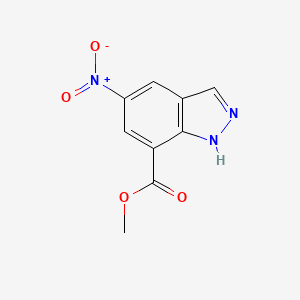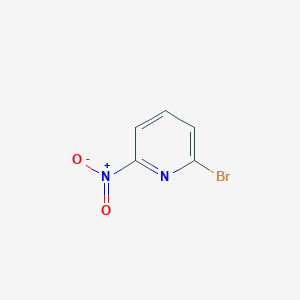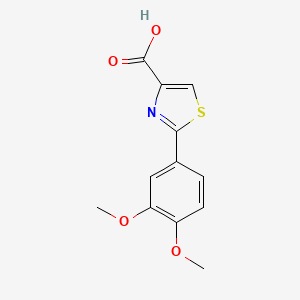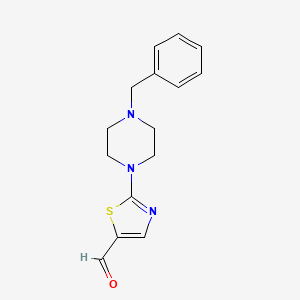![molecular formula C12H15Cl3N2O2 B1270143 N-Propyl-N-[2-(2,4,6-Trichlorphenoxy)ethyl]-Harnstoff CAS No. 139520-94-8](/img/structure/B1270143.png)
N-Propyl-N-[2-(2,4,6-Trichlorphenoxy)ethyl]-Harnstoff
Übersicht
Beschreibung
“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a chemical compound with the molecular formula C12H15Cl3N2O2 . It is also known as Prochloraz, a broad-spectrum and high-efficiency fungicide often used on fruits, vegetables, and mushrooms as a post-harvest treatment and on cereals as a seed treatment .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a propyl group (N-propyl) and the other hydrogen is replaced by a [2-(2,4,6-trichlorophenoxy)ethyl]- group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.62 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Fungizid-Anwendung
“N-Propyl-N-[2-(2,4,6-Trichlorphenoxy)ethyl]-Harnstoff” ist ein Derivat von Prochloraz , einem Breitband-Imidazol-Fungizid . Es wird auf Obst und Gemüse verwendet, um die Verschlechterung während der Lagerung zu verhindern . Dies deutet darauf hin, dass “this compound” möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.
Rückstandsdynamik und Risikobewertung
Es wurden Studien zur Rückstandsdynamik und Risikobewertung von Prochloraz und seinem Metaboliten 2,4,6-Trichlorphenol in Äpfeln durchgeführt . Aufgrund der strukturellen Ähnlichkeit könnte “this compound” möglicherweise in einem ähnlichen Kontext untersucht werden.
Umweltverhalten
Die Verbindung wurde hinsichtlich ihres Umweltverhaltens untersucht . Es wurde festgestellt, dass sie im Abfluss leicht mobil ist . Dies deutet darauf hin, dass sie hinsichtlich ihrer möglichen Umweltauswirkungen untersucht werden könnte.
Ökotoxizität
Die Verbindung wurde hinsichtlich ihrer Ökotoxizität untersucht . Es wurde festgestellt, dass sie eine moderate akute Ökotoxizität für Fische, Daphnien und Regenwürmer aufweist . Dies deutet darauf hin, dass sie hinsichtlich ihrer möglichen Auswirkungen auf aquatische und terrestrische Ökosysteme untersucht werden könnte.
Auswirkungen auf die menschliche Gesundheit
Die Verbindung wurde hinsichtlich ihrer potenziellen Auswirkungen auf die menschliche Gesundheit untersucht . Es wurde festgestellt, dass sie ein geringes Risiko für die menschliche Gesundheit darstellt . Dies deutet darauf hin, dass sie hinsichtlich ihrer potenziellen Auswirkungen auf die menschliche Gesundheit untersucht werden könnte.
Metabolismusstudien
“this compound” ist ein Metabolit von Prochloraz . Dies deutet darauf hin, dass sie im Kontext von Metabolismusstudien untersucht werden könnte.
Wirkmechanismus
Target of Action
It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.
Eigenschaften
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-94-8 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)




![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)
![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)
![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)





![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
